molecular formula C7H6ClNO2 B1208509 4-Amino-3-chlorobenzoic acid CAS No. 2486-71-7

4-Amino-3-chlorobenzoic acid

Cat. No. B1208509
CAS RN: 2486-71-7
M. Wt: 171.58 g/mol
InChI Key: YIYBPEDZAUFQLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-amino-3-chlorobenzoic acid can involve various chemical pathways, including the treatment of organic acids with amino-chloropyridine derivatives. This process results in the formation of cocrystals and molecular salts, characterized by techniques such as FT-IR, UV/visible spectroscopy, and X-ray diffraction (Ahmad et al., 2023).

Molecular Structure Analysis

The molecular structure of 4-amino-3-chlorobenzoic acid and its derivatives has been elucidated using X-ray crystallography, showing diverse hydrogen-bonded supramolecular associations. These structures highlight the role of non-covalent interactions in determining the molecular geometry and stability of these compounds (Khalib et al., 2014).

Chemical Reactions and Properties

4-Amino-3-chlorobenzoic acid undergoes various chemical reactions, including amide condensation facilitated by specific catalysts. These reactions are crucial for the synthesis of more complex organic molecules, demonstrating the compound's versatility as a chemical building block (Maki et al., 2006).

Physical Properties Analysis

The physical properties of 4-amino-3-chlorobenzoic acid derivatives, such as crystal structure and non-covalent interactions, have been thoroughly studied. These studies provide insights into the compound's solubility, stability, and crystallinity, which are essential for its application in material science and engineering (Morales-Toyo et al., 2020).

Chemical Properties Analysis

The chemical properties of 4-amino-3-chlorobenzoic acid, including its reactivity and interaction with other molecules, are influenced by the presence of the amino and chloro groups. These functional groups enable the compound to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis (Gibson & Green, 1965).

Scientific Research Applications

Photodecomposition Studies

4-Amino-3-chlorobenzoic acid and related compounds like chlorobenzoic acids have been studied for their behavior under ultraviolet irradiation. Research by Crosby and Leitis (1969) demonstrated that irradiation of chlorobenzoic acids leads to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This study highlights the potential of 4-Amino-3-chlorobenzoic acid in photodecomposition research, particularly in understanding the behavior of chlorinated compounds under UV light (Crosby & Leitis, 1969).

Solubility and Thermodynamics

Li et al. (2017) conducted a study on the solubility of 2-amino-4-chlorobenzoic acid in various organic solvents, providing valuable information for optimizing the purification process of this compound. This research is crucial for understanding the solubility behavior of 4-Amino-3-chlorobenzoic acid in different solvents, aiding in its application in various scientific and industrial processes (Li et al., 2017).

Biodegradation Studies

The co-metabolic transformation of chlorobenzoic acids, including 4-Amino-3-chlorobenzoic acid, was explored by Veerkamp et al. (1983). They studied the transformation of these compounds using a Pseudomonas species, revealing insights into the biodegradation pathways of chlorinated compounds. This research is significant for environmental sciences, especially in understanding how certain bacteria can degrade chlorobenzoic acids (Veerkamp, Pel, & Hutzinger, 1983).

Coordination Chemistry and Complex Formation

Sikorska (1999) studied the dehydration of lanthanide(III) 2-amino-4-chlorobenzoates, revealing the coordination chemistry and behavior of these complexes under non-isothermal conditions. Such studies are important in the field of inorganic chemistry, particularly in understanding the properties and applications of lanthanide complexes with 4-Amino-3-chlorobenzoic acid (Sikorska, 1999).

Safety And Hazards

4-Amino-3-chlorobenzoic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-amino-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYBPEDZAUFQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179563
Record name 4-Amino-3-chlorobenzoic acid
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-chlorobenzoic acid

CAS RN

2486-71-7
Record name 4-Amino-3-chlorobenzoic acid
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Record name 4-AMINO-3-CHLOROBENZOIC ACID
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Synthesis routes and methods I

Procedure details

Compound (1) (0.67 g, 5.5 mmol) and EDC (1.1 g, 5. 7 mmol) was dissolved in dimethyl sulfoxide (DMSO) (10 mL). N,N-dimethyl 1,2-ethylenediamine [compound (2)] (7.5 mL, 5.7 mmol) was added and the mixture was stirred at room temperature for 5 hours, whereafter the reaction mixture was freeze dried. The residue was subjected to column chromatography [silicon dioxide (SiO2) plates chromatographed in chloroform (CHCl3)-methanol (30:1, v/v)+triethylamine (Et3N) (1:1, v/v). This procedure gave quantitative yield (1.1 g) of compound (3) as a syrup.
[Compound]
Name
Compound ( 1 )
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
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10 mL
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solvent
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7.5 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The benzoate ester (2), 45.5 g (0.23 moles), was dissolved in 250 mL of hot MeOH and then 230 mL of 3N NaOH (3 equivalents, 0.69 moles) was added. The mixture was stirred at reflux for 5 hours. The solution was concentrated on a rotary evaporator at 80° C. to remove the MeOH and then the mixture was acidified to pH 2 with 3N HCl. The precipitated solids were filtered on a sintered glass funnel and washed with water. The product was homogeneous by TLC (Hexane: EtOAc, 4:1, Rf=0.1) and therefore was not further purified. The white solid was dried at 70° C. in a vacuum oven to give 38.1 (97%) of 4-amino-3 chlorobenzoic acid (3), mp 225-226° C. 1H NMR (DMSO d6) d 7.70 (d, 1H, J=0.9 Hz, ArH), 7.61-7.56 (dd, 1H, J=0.7 Hz, ArH), 6.78 (d, 1H, J=3.4 Hz, ArH), 6.15 (bs, 2H, NH2). IR (KBr) cm−1, 3515, 3410 (NH2, m), 1675, (C═O, s) 1640. MS(El) m/e 171 (M+), 173 (M+2). Anal. Calc'd for C7H6NO2Cl: C, 49.00; H, 3.62; N, 8.16. Fd. C, 49.22; H, 3.71, N, 7.9. The formula is:
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Synthesis routes and methods III

Procedure details

3-chloro-procainamide, free base, [N-(2-diethylamino-ethyl)-4-amino-3-chlorobenzamide, free base] (1b). The acid (2), 10 g (0.058 moles) was dissolved in 800 mL of anhydrous THF. Carbonyl diimidazole, 11.1 g (0.067 moles), was added in one portion and the mixture was warmed to 35° C. CO2 began to slowly evolve and then increased rapidly. After one hour, all evolution of gas ceased and the mixture was warmed to 45° C. for fifteen minutes to insure that all of the acid had reacted. N,N′-diethylenediamine, 7.5 g (0.65 moles) was added dropwise over five minutes and then the reaction mixture was warmed to 55° C. After 30 minutes, a TLC of the mixture (CH2Cl2:MeOH, 3:1) showed that the reaction was complete, producing the desired product (Rf 0.4) along with a minor nonpolar impurity (Rf 0.8) and polar impurities (Rf 0.1). The TCL did not change after stirring overnight at 55° C. The solvent was removed on a rotary evaporator at 50° C. and then 100 mL of water was added to destroy any unreacted carbonyl diimidazole, producing a biphasic mixture. The free base was extracted into CH2Cl2 (3×100 mL), and dried over anhydrous K2CO3, and evaporated to give 20 g (>100%) of a brown oil. Attempts to prepare a crystalline salt (sulfate, succinate, tosylate, and adipate) failed. Simple chromatography on 25 g of silica, eluting with hexane:EtOAc (2:1) gave 14.3 g (91%) of 1b as clear tan oil, homogeneous by TLC. The structure of the free base (1b) is shown in FIG. 5. 1H NMR (CDCL3) d 7.75 (d, J=0.8 Hz, 1H, ArH), 7.52-7.48 (dd, J=0.8 Hz, 1H, ArH), 6.84 (bs, 1H, NH), 6.77-6.74 (d, J=2.8 Hz, 1H, ArH), 3.49-3.43 (q, 2H, J=1.8 Hz, CH2NHCO), 2.66-2.54 (m, 6H, (CH2)3N, 1.07-1.02 (t, J=2.4 Hz, 6H, N(CH2CH3)2). IR (KBr) cm−1, 3475, 3320 (NH2, m), 1620, 1600 (C═O, s). MS (El) m/e 269 (M+), 271 (M+2), 240 (M=−Et), 197 (M+−NEt2), 154 (M+−NCH2CH2NEt2), 86 (base peak, M+−CH2NEt2) Anal. Calc'd for C13H20N3—OCl: C, 57.88; H, 7.47; N, 15.58. Fd. C, 58.05; H, 7.56; N, 15.30.
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( 1b )
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800 mL
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[Compound]
Name
N,N′-diethylenediamine
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Reaction Step Eight
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0 (± 1) mol
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Reaction Step Nine

Synthesis routes and methods IV

Procedure details

Separately, 23.5 g of N-Methylmorpholine is added to a mixture of 33.1 g of 4-Amino-chloro-benzoic acid 34.4 g of 2-Chloro-4,6-dimethoxytriazine (DMT-Cl) in 300 ml of ethyl acetate over 20-30 minutes at ambient temperature for 2-3 hours at 23-27° C. to obtain the DMT active ester of 4-Amino-3-chlorobenzoic acid. The mixture is cooled to 0° to +5° C. and 300 ml of purified water are added to the solution keeping temperature in the same range. The solution of the deprotected t-leucine product as the citrate salt is added at 0° C. to +5° C. over 30-60 minutes, the reaction mixture is then brought to pH 6.5-7.5 by adding 30% sodium hydroxide (approx. amount: 71 ml), and stirred 6-7 hrs at 20° to 25° C. After completion of the reaction, the phases are separated and the organic layer added to sodium bisulfate solution (15 g of sodium bisulfate in 235 ml of water) and stirred for 3 hrs at 20° C. to 25° C. The phases are separated and the organic layer is washed four times with water (150 ml each), twice with sodium bicarbonate solution (total: 20 g of sodium bicarbonate in 400 ml of water), and once with 150 ml of water. To the solution is added 10 g of activated charcoal and 10 g of Dicalite and filtered and the solids washed with 100 ml of ethyl acetate. The filtrate was distilled under vacuum to a volume of 200 ml at <40° C. when the resultant mixture crystallizes. Ethyl acetate (150 ml) was added to a total volume of 350 ml. N-heptane (300 ml) was added over 2 hrs and after stirring the slurry for 3 hrs at 20° to 25°, the solid was filtered, washed with ethyl acetate/N-Heptane (100 ml, 1:1) and dried at 60° C. under vacuum.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
33.1 g
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reactant
Reaction Step One
Name
2-Chloro-4,6-dimethoxytriazine
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0 (± 1) mol
Type
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Reaction Step One
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300 mL
Type
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Reaction Step One

Synthesis routes and methods V

Procedure details

1 N NaOH (11 mL; 11 mmol) was added to a solution of methyl 4-amino-3-chlorobenzoate (2 g; 10.8 mmol) in MeOH (20 mL) at 45° C. The reaction mixture was stirred for 5 h at 45° C. and overnight at room temperature. More 1N NaOH was added (5 mL; 5 mmol) and the reaction was stirred at 45° C. for 2 h. After concentration of solvent was added 1N HCl (16 ml). The solid precipitate was filtered and dried to give 4-amino-3-chlorobenzoic acid, C, as a with solid (1.75 g; 10.2 mmol). Yield 94.6%.
Name
Quantity
11 mL
Type
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Reaction Step One
Quantity
2 g
Type
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Reaction Step One
Name
Quantity
20 mL
Type
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0 (± 1) mol
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16 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-chlorobenzoic acid
Reactant of Route 2
4-Amino-3-chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Amino-3-chlorobenzoic acid
Reactant of Route 4
4-Amino-3-chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Amino-3-chlorobenzoic acid
Reactant of Route 6
4-Amino-3-chlorobenzoic acid

Citations

For This Compound
43
Citations
LE Staiger, GB Quistad - Journal of Agricultural and Food …, 1983 - ACS Publications
… haloaniline 3, 5.1, for diacid 4, 3.2, and for 4-amino-3-chlorobenzoic acid (5), 1.4. The diacid (4) was … 4-Amino-3-chlorobenzoic acid (5) was isolated from flood water of the 8-week clay, …
Number of citations: 9 pubs.acs.org
EF Rogers, RL Clark, HJ Becker… - Proceedings of the …, 1964 - journals.sagepub.com
Preparations of the 4-amino, 4-acetamido and 4-benzamido derivatives of methyl-2-ethoxybenzoate and of 4-amino-2-ethylaminobenzoic acid are reported. 2. Anti-coccidial activity is …
Number of citations: 31 journals.sagepub.com
A Horowitz, JM Suflita, JM Tiedje - Applied and Environmental …, 1983 - Am Soc Microbiol
… The only structure consistent with all of the above NMR features is 4amino-3-chlorobenzoic acid. Characterization of dehalogenation. Dehalogenation activity was inhibited in …
Number of citations: 190 journals.asm.org
DB Cosulich, DR Seeger, MJ Fahrenbach… - Journal of the …, 1953 - ACS Publications
… 4-Amino-3-chlorobenzoic Acid by Hydrolysis of 4-Amino3- chlorobenzoylglutamicAcid.—… A mixture melting point with 4-amino-3-chlorobenzoic acid prepared by the method of …
Number of citations: 18 pubs.acs.org
F Hou, M Xian, W Huang - Green Chemistry, 2021 - pubs.rsc.org
… The cells were resuspended in 50 mM PBS pH 7.5, 7.3–29.2 mM PABA (4-aminosalicylate, 4-amino-2-chlorobenzoate, 4-amino-3-chlorobenzoic acid, 4-amino-3-fluorobenzoic acid, 4-…
Number of citations: 5 pubs.rsc.org
C Lazar, A Kluczyk, T Kiyota… - Journal of medicinal …, 2004 - ACS Publications
… 4-Amino-3-chlorobenzoic acid (350 mg, 2.0 mmol), TBTU (650 mg), and DIEA (350 μL) were added to the DCM solution and left overnight at room temperature. After evaporation of the …
Number of citations: 127 pubs.acs.org
Y Liu, K Okano, H Iwaki - Journal of Bioscience and Bioengineering, 2023 - Elsevier
… Analyses of 2-, 3-, and 4-chloroanilines; 4-amino-3-chlorobenzoic acid; 5-amino-2-nitrobenzoic acid; methyl 4-ABA; 2-ABA; 3-ABA; aniline; 4-aminobenzenesulfonic acid; and 4-…
Number of citations: 2 www.sciencedirect.com
MB Boxer, AM Quinn, M Shen, A Jadhav… - …, 2010 - Wiley Online Library
… Coupling of 14 with 4-amino-3-chlorobenzoic acid was accomplished using HATU and DIPEA in DMF. Trifluoroacetic acid (TFA)-mediated removal of the tert-butyl group yielded the …
D Liotta, AD Baker, S Goldstein… - The Journal of …, 1974 - ACS Publications
… reported previously, except that derived from compound 17, via 4-amino-3-chlorobenzoic acid … The 4-amino-3-chlorobenzoic acid (28) which precipitated was recrystallized from 85% …
Number of citations: 13 pubs.acs.org
GB Quistad, S Selim - Journal of Agricultural and Food Chemistry, 1983 - ACS Publications
… The flood water above the anaerobic soils contained, in addition to the above metabolites, a diacid (4) and 4-amino-3-chlorobenzoic acid (5). A small amount of UC02 was produced …
Number of citations: 2 pubs.acs.org

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